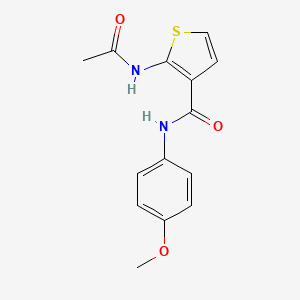![molecular formula C16H15NO3S2 B2882860 {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile CAS No. 72132-67-3](/img/structure/B2882860.png)
{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate” is a chemical compound with the molecular formula C16H15NO3S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 333.425 Da . Other physical and chemical properties are not available in the data I found.Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
A study by Kim, Robertson, and Guiver (2008) developed a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) to create comb-shaped sulfonated polymers. These polymers demonstrated high proton conductivity and were identified as promising materials for proton exchange membranes (PEMs) in fuel cells, showcasing the potential of [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate derivatives in enhancing fuel cell technology. The polymers showed proton conductivity in the range of 34−147 and 63−125 mS/cm, highlighting their efficiency as PEM materials (Kim, Robertson, & Guiver, 2008).
Electrochemical Reduction for Organic Synthesis
Fietkau et al. (2006) explored cryo-electrochemistry in tetrahydrofuran (THF) for the electrochemical reduction of phenyl sulfone, demonstrating the use of [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate derivatives in regioselective reductions. This method provided a higher yield of the reduced product at low temperatures, indicating its utility in synthesizing complex organic molecules with precision and efficiency (Fietkau et al., 2006).
Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) highlighted the use of simple and accessible aryl bromides, including [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate derivatives, as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These derivatives facilitate efficient synthetic transformations, underscoring their value as building blocks in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Crystal Structure and Biological Activities
Heravi et al. (2009) reported on the synthesis and crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone, a derivative relevant to [2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate. This study not only expanded the understanding of the structural properties of such derivatives but also pointed to their potential in exhibiting interesting biological activities, which could be leveraged in pharmaceutical applications (Heravi et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
[2-(4-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)11-16(21-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDEWAQDZFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
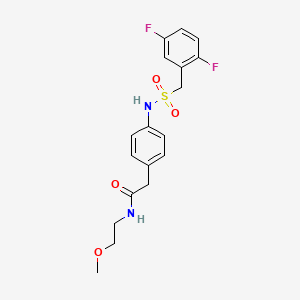
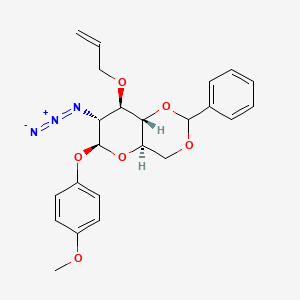
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
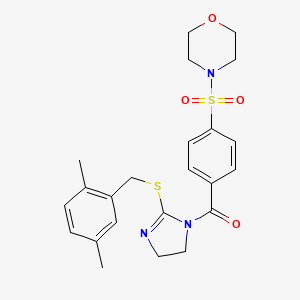
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

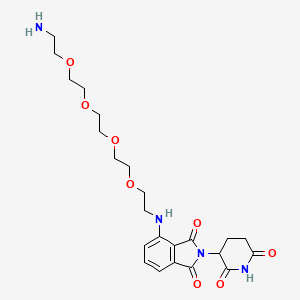
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)

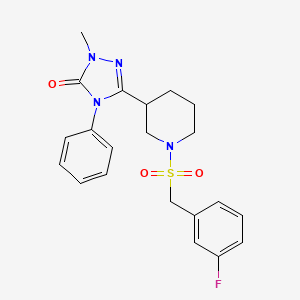
![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
